molecular formula C22H21NO4 B2406877 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid CAS No. 2402829-52-9

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid

Cat. No.: B2406877
CAS No.: 2402829-52-9
M. Wt: 363.413
InChI Key: NIVGYRMPWFXCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in chemical synthesis, particularly in the production of peptides and proteins. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the pyridine ring and the attachment of the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protective groups, making the process more efficient and scalable. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.

    Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as various alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired peptide or protein is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Lys(Dde)-OH: An amino acid derivative with a similar protective group used in chemical synthesis.

Uniqueness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid is unique due to its specific structure, which combines the Fmoc group with a pyridine ring and an acetic acid moiety. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)13-15-9-11-23(12-10-15)22(26)27-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,20H,10-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVGYRMPWFXCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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